molecular formula C19H16Cl2N2O2 B11652944 Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11652944
M. Wt: 375.2 g/mol
InChI Key: XSHJULDVRNHSHP-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro and amino groups, as well as an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The chloro and amino groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the amino group can be introduced via nucleophilic substitution using an appropriate amine.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, exhibiting different biological activities.

    Substituted Quinoline Derivatives: Various quinoline derivatives with different substituents, each exhibiting unique properties.

Uniqueness: Ethyl 7-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ester functional group and the presence of both chloro and amino groups make it a versatile compound for further chemical modifications and biological studies.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

ethyl 7-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)13-10-22-17-11(2)14(20)9-8-12(17)18(13)23-16-7-5-4-6-15(16)21/h4-10H,3H2,1-2H3,(H,22,23)

InChI Key

XSHJULDVRNHSHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC=C3Cl)Cl)C

Origin of Product

United States

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